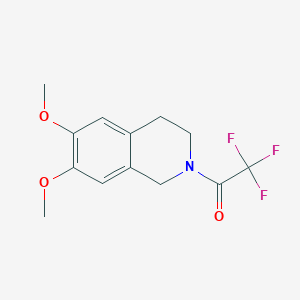
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It may also modulate the immune system and enhance the body's natural defenses against cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline can affect various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, which is known to contribute to the development of various diseases. It may also modulate the activity of certain signaling pathways involved in inflammation and cancer progression.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high potency. This compound has been shown to be effective at relatively low concentrations, making it a cost-effective option for researchers. Additionally, its relatively simple synthesis method and availability make it a convenient option for lab experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage and improve cognitive function in animal models.
Another area of research is its potential as an anti-viral agent. Studies have shown that this compound can inhibit the replication of certain viruses, including the herpes simplex virus.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This may involve studying its effects on various signaling pathways and biochemical processes in the body.
Synthesis Methods
The synthesis of 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride in the presence of a catalyst. This reaction leads to the formation of the desired compound, which can then be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
properties
Product Name |
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Molecular Formula |
C13H14F3NO3 |
Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H14F3NO3/c1-19-10-5-8-3-4-17(12(18)13(14,15)16)7-9(8)6-11(10)20-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
HWUAOACPIMVSJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)

![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)
![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)


![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)




![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)